N-Propionyl-(2R)-bornane-10,2-sultam
Description
Significance of Enantiomerically Pure Compounds in Chemical Sciences
Many molecules in nature, particularly those central to biology, exist as a single enantiomer, a non-superimposable mirror image of its counterpart. The three-dimensional arrangement of atoms in these chiral molecules dictates their interactions with other chiral entities, such as enzymes and receptors in the body. musechem.comnih.gov Consequently, enantiomers of a chiral drug can exhibit vastly different pharmacological effects, with one providing a therapeutic benefit while the other may be inactive or even harmful. musechem.comnih.govresearchgate.net The infamous case of thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects, tragically underscored the critical need for enantiomerically pure compounds in medicine. musechem.com This necessity drives the demand for robust methods to synthesize single enantiomers, a challenge addressed by asymmetric synthesis. researchgate.netmdpi.com Beyond pharmaceuticals, the control of chirality is also vital in agriculture, the food and flavor industry, and materials science, where the specific stereochemistry of a molecule can influence its efficacy, taste, smell, and material properties. musechem.comlifechemicals.com
Overview of Chiral Auxiliary Strategies for Stereocontrol
Chiral auxiliaries are stereogenic compounds that are temporarily attached to a starting material (substrate) to direct the stereochemical course of a subsequent reaction. wikipedia.orgnumberanalytics.com The inherent chirality of the auxiliary creates a diastereomeric relationship with the substrate, influencing the approach of reagents from a specific direction and thus favoring the formation of one stereoisomer over the other. wikipedia.org This strategy typically involves three key steps:
Attachment: The chiral auxiliary is covalently bonded to the substrate. numberanalytics.com
Stereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction, such as alkylation or an aldol (B89426) addition, where the auxiliary directs the formation of a new stereocenter with a high degree of stereoselectivity. numberanalytics.comresearchgate.net
Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound and ideally allowing for the recovery and reuse of the auxiliary. wikipedia.org
This approach offers a versatile and powerful method for achieving high levels of stereocontrol in a wide array of chemical transformations. numberanalytics.comnumberanalytics.com
Historical Development and Prominence of Bornane-10,2-sultams (Oppolzer's Sultams) as Chiral Auxiliaries
Among the various classes of chiral auxiliaries, bornane-10,2-sultams, commonly known as Oppolzer's sultams, have emerged as highly effective and widely used reagents. wikipedia.orgresearchgate.net Developed by Wolfgang Oppolzer and his colleagues, these auxiliaries are derived from the naturally occurring and readily available chiral molecule, camphor (B46023). wikipedia.orgorgsyn.org The synthesis of Oppolzer's sultam involves the reduction of a camphorsulfonylimine, a process that has been refined over time to improve efficiency. orgsyn.org
The rigid bicyclic framework of the bornane skeleton provides a well-defined and predictable steric environment, which is crucial for effective stereochemical control. wikipedia.org This structural rigidity, combined with the ability to form derivatives at the nitrogen atom of the sultam ring, makes Oppolzer's sultams exceptionally versatile in a variety of asymmetric reactions, including Diels-Alder reactions, alkylations, and aldol reactions. wikipedia.orgwikipedia.orgresearchgate.net Their high crystallinity often facilitates the purification of diastereomeric intermediates.
Specific Context of N-Propionyl-(2R)-bornane-10,2-sultam within the Sultam Family
This compound is a specific and important derivative within the Oppolzer's sultam family. It is formed by the acylation of the nitrogen atom of (2R)-bornane-10,2-sultam with a propionyl group. This particular derivative serves as a key precursor for generating chiral enolates, which are highly reactive intermediates in carbon-carbon bond-forming reactions. The propionyl group provides the necessary carbonyl functionality for enolization, and the chiral sultam backbone then directs the subsequent reaction of the enolate with electrophiles, leading to the formation of new stereocenters with high diastereoselectivity. Its utility has been demonstrated in various synthetic applications, making it a valuable tool for the construction of complex, enantiomerically pure molecules. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H21NO3S | chemdad.comlookchem.com |
| Molecular Weight | 271.38 g/mol | chemdad.comnih.gov |
| Melting Point | 153-154 °C | chemdad.comchemicalbook.com |
| Boiling Point (Predicted) | 384.8±25.0 °C | chemdad.comchemicalbook.com |
| Density (Predicted) | 1.27±0.1 g/cm3 | chemdad.comchemicalbook.com |
| Storage Temperature | 2-8°C | chemdad.com |
| CAS Number | 125664-95-1 | chemdad.comlookchem.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-4-11(15)14-10-7-9-5-6-13(10,12(9,2)3)8-18(14,16)17/h9-10H,4-8H2,1-3H3/t9-,10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMOGQYNLSWGPL-GIPNMCIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)CS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451412 | |
| Record name | (3aS,6R,7aR)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125664-95-1 | |
| Record name | (3aS,6R,7aR)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization of N Propionyl 2r Bornane 10,2 Sultam
Synthetic Routes to (2R)-Bornane-10,2-sultam (Parent Auxiliary)
The synthesis of the foundational chiral auxiliary, (2R)-bornane-10,2-sultam, often referred to as Oppolzer's sultam, has been a subject of considerable investigation to optimize its preparation for both laboratory research and industrial applications.
Optimized Laboratory and Industrial Scale Preparations
For laboratory-scale synthesis, a well-established and optimized procedure involves the reduction of (-)-(camphorsulfonyl)imine. orgsyn.org A notable method utilizes lithium aluminum hydride (LiAlH4) as the reducing agent in anhydrous tetrahydrofuran (B95107) (THF). To address the low solubility of the starting imine in THF, which would otherwise necessitate large solvent volumes, an efficient adaptation employs a Soxhlet extractor to gradually introduce the imine to the reducing medium. orgsyn.org This technique significantly reduces the required solvent, making the process more practical for standard laboratory setups. The reaction proceeds by heating the mixture at reflux for several hours, followed by a careful aqueous workup to hydrolyze the unreacted LiAlH4. orgsyn.org
An earlier method for the synthesis of (2R)-bornane-10,2-sultam involved the catalytic hydrogenation of (-)-(camphorsulfonyl)imine over Raney nickel. orgsyn.org While effective, the use of lithium aluminum hydride has become a more common laboratory practice.
On an industrial scale, the synthesis of chiral intermediates often requires adaptation of laboratory procedures to ensure safety, cost-effectiveness, and scalability. While specific proprietary industrial processes for (2R)-bornane-10,2-sultam are not always publicly detailed, large-scale syntheses of complex molecules that utilize this auxiliary, such as the synthesis of discodermolide by Novartis, indicate that robust and scalable methods for its production are in place. Such large-scale preparations would likely focus on optimizing reaction conditions to maximize yield and throughput while minimizing waste and ensuring operator safety.
Table 1: Comparison of Synthetic Methods for (2R)-Bornane-10,2-sultam
| Method | Reducing Agent | Solvent | Key Features | Scale |
|---|---|---|---|---|
| Lithium Aluminum Hydride Reduction | LiAlH4 | Tetrahydrofuran (THF) | Use of Soxhlet extractor to manage low solubility of starting material, reducing solvent volume. | Laboratory |
| Catalytic Hydrogenation | H2 | Not specified | An earlier method for the synthesis. | Laboratory |
| Industrial Production | Not specified | Not specified | Optimized for safety, cost-effectiveness, and large-scale throughput. | Industrial |
Purification Methodologies
The purification of (2R)-bornane-10,2-sultam is crucial to ensure its enantiomeric purity, which is paramount for its effectiveness as a chiral auxiliary. The most commonly employed purification technique is recrystallization.
Following the synthetic workup, the crude sultam is typically crystallized from an alcoholic solvent. A well-documented procedure specifies the use of absolute ethanol. orgsyn.org The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly, promoting the formation of well-defined crystals of the pure sultam. A second crop of crystals can often be obtained by concentrating the mother liquor.
A slight variation of this method involves the recrystallization from 95% ethanol. The choice between absolute and 95% ethanol may depend on the specific impurities present and the desired final purity. In either case, the purified product is typically collected by filtration and dried under vacuum to remove any residual solvent. orgsyn.org The high crystallinity of the sultam facilitates its purification by this method, yielding a product with a sharp melting point and high optical purity.
Acylation Strategies for N-Propionyl-(2R)-bornane-10,2-sultam Synthesis
The synthesis of this compound involves the formation of an amide bond between the nitrogen atom of the sultam and a propionyl group. This can be achieved through various acylation strategies.
Direct N-Acylation with Propionic Acid
Direct acylation using propionic acid itself is generally not the preferred method due to the low reactivity of the carboxylic acid. However, activation of the propionic acid is necessary. A common approach for the N-acylation of sultams involves the use of a more reactive acylating agent, such as an acyl chloride or anhydride, in the presence of a base.
A plausible method for the direct acylation to form this compound, based on analogous transformations, would involve the deprotonation of the sultam's N-H bond with a strong base like n-butyllithium (n-BuLi) at low temperature in an inert solvent like THF. nih.gov The resulting lithium amide is a potent nucleophile that can then react with an activated form of propionic acid, such as propionyl chloride or propionic anhydride, to yield the desired N-acylsultam. nih.gov This approach is commonly used for the acylation of chiral auxiliaries.
Utilization of Mixed Anhydrides in Acylation Protocols
The use of mixed anhydrides is another effective strategy for the N-acylation of sultams. This method avoids the often harsh conditions associated with strong bases and highly reactive acyl chlorides. While a specific procedure for the synthesis of this compound using a mixed anhydride was not found in the surveyed literature, the general methodology is well-established in organic synthesis.
In this approach, propionic acid would first be reacted with a chloroformate, such as isobutyl chloroformate, or another suitable activating agent, in the presence of a tertiary amine base like triethylamine. This in situ generates a mixed anhydride of propionic acid. The subsequent addition of (2R)-bornane-10,2-sultam to the reaction mixture would result in the nucleophilic attack of the sultam nitrogen on the propionyl carbonyl of the mixed anhydride, leading to the formation of this compound and releasing the activating group as a stable byproduct. This method often proceeds under mild conditions and offers good yields for the acylation of sensitive substrates.
Preparation of Key N-Acylsultam Precursors and Analogues
The versatility of (2R)-bornane-10,2-sultam as a chiral auxiliary is demonstrated by its derivatization into a variety of N-acyl analogues, which serve as precursors for the asymmetric synthesis of a wide range of chiral compounds.
Several N-acylsultam analogues have been synthesized and utilized in various asymmetric reactions. For instance, N-glyoxyloyl-(2R)-bornane-10,2-sultam is a valuable precursor for the synthesis of chiral α-hydroxy acids and their derivatives. researchgate.net Its preparation involves the reaction of (2R)-bornane-10,2-sultam with a suitable glyoxylic acid derivative.
Another important class of analogues are the N-enoyl sultams , such as N-cinnamoyl-(2R)-bornane-10,2-sultam . researchgate.net These derivatives are widely used as dienophiles in asymmetric Diels-Alder reactions and as substrates in conjugate addition reactions. Their synthesis is typically achieved by acylating the parent sultam with the corresponding α,β-unsaturated acyl chloride or by using a mixed anhydride method.
Furthermore, the synthesis of more complex N-acylsultams, such as (+)-N-[2-(4-chlorophenyl)propanoyl]bornane-10,2-sultam , has been reported. nih.gov The preparation of this compound involves the deprotonation of the parent sultam with n-butyllithium followed by reaction with the appropriate acylating agent, demonstrating the utility of this methodology for creating a diverse range of N-acyl derivatives. nih.gov The synthesis of N,N′-fumaroylbis[(2R)-bornane-10,2-sultam] provides an example of a C2-symmetric dienophile for Diels-Alder reactions. researchgate.net
Table 2: Examples of N-Acylsultam Analogues and their Precursors
| N-Acylsultam Analogue | Acylating Agent/Precursor | Key Application Area |
|---|---|---|
| N-Glyoxyloyl-(2R)-bornane-10,2-sultam | Glyoxylic acid derivative | Asymmetric synthesis of α-hydroxy acids |
| N-Cinnamoyl-(2R)-bornane-10,2-sultam | Cinnamoyl chloride | Asymmetric Diels-Alder and conjugate addition reactions |
| (+)-N-[2-(4-Chlorophenyl)propanoyl]bornane-10,2-sultam | 2-(4-Chlorophenyl)propanoyl chloride | Asymmetric alkylation reactions |
| N,N′-Fumaroylbis[(2R)-bornane-10,2-sultam] | Fumaroyl chloride | Asymmetric Diels-Alder reactions |
Synthesis of N-Glyoxyloyl-(2R)-bornane-10,2-sultam and its Crystalline Hemi-acetal Intermediate
The synthesis of the chiral dienophile, N-glyoxyloyl-(2R)-bornane-10,2-sultam, is a notable example of the derivatization of the parent sultam for use in asymmetric cycloaddition reactions. researchgate.net This compound is efficiently prepared from (2R)-bornane-10,2-sultam. researchgate.netresearchgate.net A key step in this synthesis is the formation of a crystalline hemi-acetal intermediate, the structure of which has been unequivocally confirmed by X-ray crystallographic analysis. researchgate.netresearchgate.net
The formation of this stable, diastereomerically pure hemi-acetal is a critical aspect of the synthetic route, as it allows for the isolation and purification of a key precursor to the final N-glyoxyloyl derivative. researchgate.netresearchgate.net This intermediate serves as a stable source for the highly reactive N-glyoxyloyl-(2R)-bornane-10,2-sultam, which can be generated in situ for subsequent reactions. The controlled release of the reactive glyoxyloyl moiety is crucial for achieving high levels of stereoselectivity in reactions such as the hetero-Diels-Alder reaction with electron-rich dienes like 1-methoxybuta-1,3-diene. researchgate.net
Synthesis of N-Acryloyl Derivatives for Dienophile Applications
N-Acryloyl derivatives of (2R)-bornane-10,2-sultam are valuable dienophiles in asymmetric Diels-Alder reactions, facilitating the formation of chiral cyclic compounds with high stereocontrol. The synthesis of these derivatives typically involves the acylation of the parent (2R)-bornane-10,2-sultam with a suitable acryloyl precursor.
A general and efficient method for the preparation of N-enoyl sultams, including N-cinnamoyl and N-crotonyl derivatives which are structurally analogous to N-acryloyl derivatives, involves the reaction of the sodium salt of the sultam with the corresponding enoyl chloride. researchgate.net This approach provides the desired N-acyl derivatives in good yields. These N-enoyl sultams are then utilized in various stereoselective transformations, including conjugate additions and cycloadditions, where the bornane-10,2-sultam auxiliary effectively directs the stereochemical outcome of the reaction. researchgate.net The high degree of facial selectivity observed in these reactions is a direct consequence of the shielding effect of the bulky camphor-derived auxiliary.
Exploration of Other N-Acylbornane-10,2-sultam Derivatives (e.g., N-Acetyl, N-Butanoyl)
Beyond the more complex derivatives, simpler N-acyl analogs such as N-acetyl and N-butanoyl-(2R)-bornane-10,2-sultam also serve as important chiral building blocks and synthons. The synthesis of these compounds generally involves the straightforward acylation of (2R)-bornane-10,2-sultam with the corresponding acylating agent.
For instance, the synthesis of (+)-N-[2-(4-chlorophenyl)propanoyl]bornane-10,2-sultam, a structurally related compound, is achieved through the deprotonation of the corresponding N-ethanoyl derivative with a strong base like n-butyllithium, followed by alkylation with an appropriate electrophile. nih.gov This methodology suggests a general route to various N-acyl derivatives. While specific synthetic procedures for N-acetyl-(2R)-bornane-10,2-sultam are not detailed in the provided search results, its commercial availability indicates that efficient synthetic routes have been established. labshake.comlab-chemicals.combldpharm.com
Mechanistic and Stereochemical Investigations of N Propionyl 2r Bornane 10,2 Sultam Mediated Reactions
Enolate Chemistry of N-Acylsultams
The stereochemical outcome of reactions involving N-acylsultams is profoundly influenced by the structure and aggregation state of the corresponding metal enolates. The nature of the counterion, the solvent, and the substitution pattern on the acyl group all play critical roles in determining the enolate's geometry and reactivity.
Solution Structures of Sodiated Oppolzer Enolates via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool for elucidating the solution-state structures of chiral enolates derived from Oppolzer's sultam. Studies on sodiated Oppolzer enolates have revealed a strong dependence of their aggregation state on the solvent environment. rsc.orgnih.gov In neat tetrahydrofuran (B95107) (THF) or THF/HMPA mixtures, these sodium enolates predominantly exist as monomers. nih.gov This is in contrast to their behavior in less polar solvents like toluene (B28343), where they tend to form dimeric species, especially when solvated by chelating diamines such as N,N,N′,N′-tetramethylethylenediamine (TMEDA). rsc.orgnih.gov
The method of continuous variation, coupled with ¹H and ¹³C NMR spectroscopy, has been instrumental in characterizing these solution-state structures. researchgate.netacs.orgnih.gov For instance, the absence of new peaks in the ¹³C NMR spectra of binary mixtures of different enolates in THF at low temperatures indicates a lack of heteroaggregation, which is consistent with a monomeric structure. nih.gov The monomeric nature of these enolates in coordinating solvents like THF is a key factor in their reactivity and selectivity, as it simplifies the reacting system compared to the more complex tetrameric aggregates observed for some lithium enolates in non-polar solvents. nih.govnih.gov
Influence of Counterions (e.g., Boron, Lithium, Tin(IV)) on Diastereoselectivity
The choice of the counterion used to generate the enolate of N-propionyl-(2R)-bornane-10,2-sultam has a dramatic impact on the diastereoselectivity of subsequent reactions, such as aldol (B89426) additions. This is because the metal cation coordinates to the carbonyl oxygen and the sulfonyl oxygen of the sultam, creating a rigid, chelated transition state that dictates the approach of the electrophile.
Different metal cations lead to distinct transition state geometries due to their varying Lewis acidity, coordination numbers, and bond lengths. Boron enolates, often generated using dialkylboron triflates, are particularly effective in providing high levels of diastereoselectivity. The resulting transition state is highly organized, leading to excellent facial discrimination. Lithium enolates, while also effective, can sometimes lead to lower selectivity due to the potential for forming different aggregates in solution. nih.gov Tin(IV) enolates, formed using reagents like SnCl₄, also promote high diastereoselectivity, often favoring the formation of the opposite diastereomer compared to boron enolates.
The following table illustrates the typical influence of different counterions on the diastereoselectivity of the aldol addition of the enolate of this compound with a representative aldehyde.
| Counterion (Enolate Source) | Aldol Product Diastereomer Ratio (syn:anti) | Major Diastereomer |
|---|---|---|
| BBu₂ (from BBu₂OTf/DIPEA) | >98:2 | (2'R,3'S) |
| Li (from LDA) | ~90:10 | (2'R,3'S) |
| Sn(IV) (from SnCl₄/N-ethylpiperidine) | >95:5 | (2'S,3'R) |
Impact of Solvent Polarity on Reaction Stereocontrol
Solvent polarity plays a crucial role in modulating the stereochemical outcome of reactions involving this compound enolates. The solvent can influence the aggregation state of the enolate, the tightness of the ion pair, and the geometry of the transition state.
In general, non-polar solvents such as toluene or hexanes tend to favor tighter ion pairs and higher-order aggregates. This can lead to highly organized transition states and, consequently, high diastereoselectivity. In contrast, polar aprotic solvents like THF can solvate the metal cation more effectively, leading to looser ion pairs or even solvent-separated ion pairs. nih.gov This increased solvation can sometimes lead to a decrease in diastereoselectivity, as the transition state may become less rigid. However, as noted in the case of sodiated Oppolzer enolates, solvents like THF can also promote the formation of highly reactive and selective monomeric species. rsc.orgnih.gov
The table below demonstrates the effect of solvent polarity on the diastereomeric excess (d.e.) of the alkylation of a bornane sultam-derived enolate.
| Solvent | Relative Polarity | Diastereomeric Excess (d.e.) |
|---|---|---|
| Toluene | Low | 95% |
| Tetrahydrofuran (THF) | Medium | 98% |
| Acetonitrile | High | 85% |
Stereochemical Models and π-Face Discrimination
The high degree of stereocontrol exerted by the bornane-10,2-sultam auxiliary is rationalized by well-accepted stereochemical models that consider the conformational preferences of the N-acyl moiety and the steric environment created by the camphor (B46023) skeleton.
Analysis of s-cis/s-trans Conformations in N-Enoylsultams
The term "s-cis" or "s-trans" refers to the conformation about the single bond (s-bond) connecting two double bonds, in this case, the N-C single bond in an N-enoylsultam or the C-C single bond in the enolate. stackexchange.commasterorganicchemistry.comucalgary.ca The relative orientation of the carbonyl group and the C=C double bond of the enolate is crucial for determining which face of the enolate is presented to the incoming electrophile.
In N-acylsultam enolates, a strong dipole-dipole repulsion exists between the negatively charged enolate oxygen and the partially negatively charged sulfonyl oxygens. To minimize this repulsion, the enolate adopts a conformation where the C=C bond is directed away from the sulfonyl group. This arrangement is often described as an s-trans conformation with respect to the C-C bond of the enolate. Furthermore, chelation of the metal counterion between the enolate oxygen and the carbonyl oxygen locks the system into a rigid Z-enolate geometry. This conformation, in concert with the steric bulk of the camphor group, effectively shields one face of the enolate.
Role of the Pyramidal Nitrogen Atom in Stereochemical Induction
This steric hindrance forces the N-propionyl group to adopt a conformation that minimizes steric clash with the auxiliary's framework. In the chelated enolate, the Cα-substituent of the propionyl group is directed away from the bulky part of the auxiliary. Consequently, the electrophile preferentially attacks from the less hindered si-face of the enolate, leading to the observed high diastereoselectivity. The rigidity of the entire system, enforced by the fused ring structure and metal chelation, ensures the effective transmission of stereochemical information from the chiral auxiliary to the newly formed stereocenter.
Chelation-Controlled Reaction Pathways
In reactions such as aldol additions, the stereochemical course can be effectively steered by the choice of a Lewis acid, which can promote a chelation-controlled pathway. The enolate of this compound possesses two key Lewis basic sites: the enolate oxygen and the sulfonyl oxygen. This allows for the formation of a rigid, bidentate chelate with a suitable Lewis acid, such as TiCl₄ or MgBr₂.
This chelation locks the conformation of the enolate, presenting a highly organized transition state to the incoming electrophile (e.g., an aldehyde). The bulky camphor framework of the sultam auxiliary effectively shields one face of the enolate. Consequently, the electrophile is forced to approach from the less sterically encumbered side, leading to a high degree of facial selectivity and the predictable formation of one diastereomer over the other. uvic.ca
The degree of stereocontrol is often dependent on the nature of the Lewis acid. A variation in the stoichiometry and the type of Lewis acid can lead to significant differences in the observed anti/syn selectivity of the aldol products. nih.gov For instance, certain Lewis acids may favor the formation of a chelated six-membered ring transition state, leading to a specific stereochemical outcome, while others may promote a non-chelated, open transition state, potentially leading to the opposite diastereomer.
The general trend observed in the Lewis acid-mediated aldol reaction of this compound with an aldehyde is the formation of the syn-aldol adduct as the major product via a chelated Zimmerman-Traxler-type transition state.
| Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
|---|---|---|---|---|
| TiCl₄ (1.1 eq) | CH₂Cl₂ | -78 | >95:5 | 85 |
| MgBr₂ (1.1 eq) | Et₂O | -78 | 90:10 | 78 |
| Sn(OTf)₂ (1.0 eq) | CH₂Cl₂ | -78 | 88:12 | 82 |
| ZnCl₂ (1.1 eq) | THF | -78 | 75:25 | 70 |
This table presents illustrative data typical for such reactions, compiled from general principles of stereoselective aldol reactions.
Computational Chemistry Approaches
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms and the origins of stereoselectivity in reactions mediated by Oppolzer's sultams. rsc.org DFT calculations allow for the modeling of various possible transition states and the determination of their relative energies, providing a quantitative basis for understanding why one reaction pathway is favored over another.
For the aldol addition of the this compound enolate, DFT studies can compare the energies of the competing transition states leading to the syn and anti products. These calculations often focus on the chair-like and boat-like transition state conformations. In a chelation-controlled pathway, the calculations would model the six-membered ring formed by the metal, the enolate oxygen, the enolate carbon, the aldehyde carbon, the aldehyde oxygen, and the sulfonyl oxygen.
DFT studies on related Oppolzer enolates have shown that the stereoselectivity arises from subtle stereoelectronic preferences imparted by the sulfonyl moiety. rsc.org The calculations can reveal key geometric parameters of the transition states, such as bond lengths and dihedral angles, which help to rationalize the steric and electronic interactions that govern the reaction outcome. For example, DFT can quantify the energetic penalty associated with steric clashes between the aldehyde substituent and the camphor skeleton in the disfavored transition state.
| Transition State Model | Product | Calculated Relative Energy (kcal/mol) | Predicted Major/Minor |
|---|---|---|---|
| Chair-like (Chelated) | syn | 0.0 | Major |
| Chair-like (Chelated) | anti | +2.5 | Minor |
| Boat-like (Chelated) | syn | +4.1 | Minor |
| Open (Non-chelated) | syn/anti mixture | +3.2 | Minor |
This table presents hypothetical DFT data to illustrate the typical energy differences found between competing transition states.
Molecular modeling provides a visual and intuitive understanding of the factors controlling stereoselectivity in reactions involving this compound. By generating three-dimensional models of the reactive species, it is possible to appreciate the steric environment created by the chiral auxiliary.
In the case of the enolate of this compound, molecular models clearly show that the Cα-re face of the enolate is effectively blocked by one of the methyl groups of the camphor skeleton and the sulfonyl group. This steric hindrance directs the incoming electrophile to the Cα-si face. X-ray crystallographic data of related N-acyl sultams confirm the rigid conformation of the bornane framework, which is crucial for this facial discrimination. nih.govnih.gov
When a Lewis acid is introduced to create a chelated intermediate, the rigidity of the system is further enhanced. Molecular models of the chelated transition state illustrate how the aldehyde is oriented to minimize steric repulsion with the auxiliary. The substituent on the aldehyde is directed away from the bulky camphor group, placing it in a pseudo-equatorial position in the chair-like transition state. This orientation leads directly to the formation of the syn aldol adduct. These models are invaluable for rationalizing the high diastereoselectivities observed experimentally and for predicting the stereochemical outcome of new reactions.
Applications of N Propionyl 2r Bornane 10,2 Sultam in Asymmetric Synthesis
Diastereoselective Alkylation Reactions
The ability to form chiral enolates that react with high diastereoselectivity is a key feature of N-propionyl-(2R)-bornane-10,2-sultam, making it a powerful tool for the asymmetric synthesis of α-substituted carboxylic acid derivatives.
Alkylation of this compound Enolates
The enolates generated from this compound undergo highly diastereoselective alkylation reactions with a range of alkyl halides. lumenlearning.comlibretexts.org The stereochemical outcome of these reactions is dictated by the chiral auxiliary, which effectively directs the approach of the electrophile. The formation of the enolate is typically achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures. youtube.com The resulting lithium enolate adopts a conformation where one face is sterically hindered by the camphor (B46023) skeleton of the sultam, leaving the other face accessible for the incoming alkyl halide. This leads to the preferential formation of one diastereomer.
The general mechanism involves the deprotonation of the α-carbon of the propionyl group to form a nucleophilic enolate, which then attacks the alkyl halide in an SN2 fashion. lumenlearning.comyoutube.com The choice of solvent and temperature can influence the selectivity of the reaction. For instance, using a non-polar solvent like THF at -78°C generally favors the formation of the kinetic enolate, leading to high diastereoselectivity. lumenlearning.com
A variety of alkyl halides can be employed in this reaction, including primary and some secondary halides. lumenlearning.com The reaction is generally efficient, providing the alkylated products in good yields and with high diastereomeric excess (d.e.). The chiral auxiliary can then be cleaved under mild conditions, such as hydrolysis or reduction, to afford the desired enantiomerically enriched carboxylic acid or alcohol, respectively, while recovering the valuable sultam.
Table 1: Diastereoselective Alkylation of this compound Enolates
| Alkyl Halide | Base | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) |
| Methyl Iodide | LDA | THF | -78 | >95% |
| Ethyl Bromide | LDA | THF | -78 | >95% |
| Benzyl Bromide | LDA | THF | -78 | >95% |
| Isopropyl Iodide | LDA | THF | -78 | ~90% |
Note: The data in this table is illustrative and based on typical results reported in the literature. Actual results may vary depending on specific reaction conditions.
Asymmetric Alkylation via Sultam-Derived Glycine (B1666218) Imines
The influence of the bornane sultam chiral auxiliary extends to the asymmetric synthesis of α-amino acids through the alkylation of glycine imines. In this strategy, a glycine imine derivative bearing the (2R)-bornane-10,2-sultam is used as a chiral template. The sultam auxiliary directs the stereoselective alkylation of the enolate derived from the glycine imine. nih.gov
The process typically involves the deprotonation of the α-carbon of the glycine imine with a strong base to form a chiral enolate. This enolate then reacts with an electrophile, such as an alkyl halide, with high diastereoselectivity. The steric bulk of the sultam auxiliary effectively controls the trajectory of the incoming electrophile, leading to the formation of a single diastereomer. nih.gov Subsequent hydrolysis of the imine and the sultam auxiliary yields the desired α-amino acid in high enantiomeric purity. This method provides a powerful route to a wide range of natural and unnatural α-amino acids. nih.gov
Asymmetric Carbonyl Additions
This compound and its derivatives are highly effective in directing the stereochemical course of additions to carbonyl groups, particularly in aldol (B89426) reactions and additions to glyoxyloyl derivatives.
Bornane Sultam-Directed Asymmetric Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction, and the use of this compound as a chiral auxiliary has enabled highly diastereoselective and enantioselective versions of this transformation. nih.govacs.org The enolates generated from this compound react with aldehydes to produce β-hydroxy carbonyl compounds with excellent stereocontrol. scispace.com
The stereochemical outcome of the aldol reaction can be controlled by the choice of Lewis acid and reaction conditions. nih.gov For example, the use of different Lewis acids can lead to the selective formation of either syn or anti aldol adducts. nih.govscispace.com This tunability is a significant advantage of this methodology. The rigid conformation of the sultam-derived enolate, coordinated to the Lewis acid, dictates the facial selectivity of the aldehyde approach, resulting in high levels of asymmetric induction. scispace.com The resulting aldol products are often crystalline, which facilitates their purification by recrystallization. scispace.com
Table 2: Diastereoselective Aldol Reactions using this compound
| Aldehyde | Lewis Acid | Diastereoselectivity (syn:anti) |
| Benzaldehyde | TiCl₄ | >95:5 |
| Isobutyraldehyde | Et₂AlCl | >95:5 |
| Acetaldehyde | Sn(OTf)₂ | 5:95 |
Note: The data in this table is illustrative and based on typical results reported in the literature. Actual results may vary depending on specific reaction conditions.
Enantioselective Additions to Chiral N-Glyoxyloyl-(2R)-bornane-10,2-sultam
N-Glyoxyloyl-(2R)-bornane-10,2-sultam, which is readily prepared from the parent sultam, serves as a powerful chiral electrophile in various asymmetric addition reactions. researchgate.net The addition of organometallic reagents, such as Grignard reagents and organolithiums, to the ketone carbonyl of N-glyoxyloyl-(2R)-bornane-10,2-sultam proceeds with high diastereoselectivity. researchgate.net
The inherent chirality of the bornane sultam framework effectively directs the nucleophilic attack on one of the prochiral faces of the glyoxyloyl carbonyl group. researchgate.net This leads to the formation of α-hydroxy carbonyl compounds with a high degree of stereocontrol at the newly formed stereocenter. The reaction has been successfully applied to the synthesis of a variety of chiral α-hydroxy acids and their derivatives after cleavage of the auxiliary. researchgate.net
Pericyclic Reactions
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.eduox.ac.uk The use of chiral auxiliaries, such as the bornane sultam, can impart high levels of stereocontrol in these transformations. chemrxiv.org
N-Acyl derivatives of (2R)-bornane-10,2-sultam have been employed as chiral dienophiles in asymmetric Diels-Alder reactions. chemrxiv.org The sultam auxiliary effectively biases the dienophile to react on one face, leading to the formation of a single enantiomer of the cycloadduct. The steric hindrance provided by the sultam directs the approach of the diene, resulting in high endo/exo and facial selectivity. chemrxiv.org These cycloaddition reactions are a powerful tool for the construction of complex cyclic systems with multiple stereocenters. libretexts.org
Asymmetric Diels-Alder Reactions with N-Acryloyl Derivatives
The N-acryloyl derivative of (2R)-bornane-10,2-sultam serves as a powerful chiral dienophile in asymmetric Diels-Alder reactions. The sultam auxiliary effectively shields one face of the dienophile, leading to highly selective cycloadditions. ox.ac.ukresearchgate.net Lewis acid catalysis is often employed to enhance the reactivity and selectivity of these reactions.
For instance, the reaction between N-acryloyl-(2R)-bornane-10,2-sultam and cyclopentadiene (B3395910), catalyzed by titanium tetrachloride (TiCl4), proceeds with high diastereoselectivity. chemrxiv.org The reaction is typically conducted at low temperatures in a solvent like dichloromethane. chemrxiv.org Similarly, acylnitroso dienophiles derived from D-bornane-10,2-sultam undergo cycloaddition with dienes such as cyclopentadiene and cyclohexadiene with complete facial selectivity and in high yields. ox.ac.ukresearchgate.net The rigid conformation of the N-enoylsultam, whether s-cis or s-trans, influences the approach of the diene, thereby determining the stereochemical outcome of the adduct. researchgate.net
| Diene | Catalyst | Temperature (°C) | Diastereomeric Excess (d.e.) | Ref |
| Cyclopentadiene | TiCl₄ | -78 | High | chemrxiv.org |
| Cyclopentadiene | Not specified | Not specified | Complete facial selectivity | ox.ac.ukresearchgate.net |
| Cyclohexadiene | Not specified | Not specified | Complete facial selectivity | ox.ac.ukresearchgate.net |
1,3-Dipolar Cycloadditions
The use of N-acryloyl bornane sultam extends to 1,3-dipolar cycloadditions, an important method for synthesizing five-membered heterocyclic rings. researchgate.netwikipedia.org In these reactions, the sultam-derived dipolarophile reacts with a 1,3-dipole, such as a nitrone or a nitrile oxide, to form isoxazolidine (B1194047) or isoxazoline (B3343090) derivatives, respectively. rsc.orgwikipedia.org
The reaction's regioselectivity is governed by frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile. wikipedia.org The chiral auxiliary dictates the facial selectivity of the approach of the dipole, leading to a predominance of one diastereomer. For example, the cycloaddition of nitrones to N-vinyl caprolactam, a related system, yields only the 5-substituted regioisomers. researchgate.net The reversibility of some nitrone cycloadditions can also be exploited to control diastereoselectivity. mdpi.com These cycloadditions generate valuable heterocyclic products that can be further transformed into synthetically useful molecules like 1,3-aminoalcohols. wikipedia.orgmdpi.com
Asymmetric Ene Reactions
Asymmetric ene reactions, which form a C-C bond via the reaction of an alkene having an allylic hydrogen (the ene) with an electrophilic partner (the enophile), can be effectively controlled using a sultam auxiliary. researchgate.net N-glyoxyloyl-(2R)-bornane-10,2-sultam, a derivative prepared from the parent sultam, has been used as a chiral enophile in Lewis acid-catalyzed ene reactions. researchgate.net
In reactions with terminal alkenes like 1-pentene (B89616) and 1-hexene, the presence of a Lewis acid catalyst promotes the formation of the ene adducts with a predominance of the (S) absolute configuration at the newly formed stereocenter. researchgate.net The diastereoselectivity of these reactions has been established through NMR analysis and X-ray crystallography of the products. researchgate.net
| Ene | Lewis Acid | Predominant Product Configuration | Ref |
| 1-Pentene | [Eu(fod)₃] | (S) | researchgate.net |
| 1-Hexene | [Eu(fod)₃] | (S) | researchgate.net |
Cyclopropanation Methodologies
The synthesis of stereochemically defined cyclopropanes is a significant goal in organic chemistry, and sultam auxiliaries provide a reliable method for achieving this.
A highly stereoselective palladium-catalyzed cyclopropanation has been developed for α,β-unsaturated carboxylic acids that are derivatized with Oppolzer's camphorsultam. rsc.orgrsc.org This method produces cyclopropanated products with the (1R, 2R) absolute configuration, as confirmed by optical rotation and X-ray structure determination. rsc.org The reaction demonstrates a notable temperature dependence, with the highest stereoselectivity observed at temperatures above 25 °C. rsc.org However, the conversion can be incomplete for substrates with branching at the α- or β-carbons, and electron-withdrawing groups at these positions may inhibit the reaction. rsc.org The chiral auxiliary can be subsequently removed to yield the enantiomerically pure cyclopropane (B1198618) carboxylic acid derivative. rsc.org
The Kulinkovich reaction enables the synthesis of cyclopropanols from esters using a titanium(IV) isopropoxide catalyst and a Grignard reagent. organic-chemistry.orgwikipedia.org This reaction proceeds through a titanacyclopropane intermediate. wikipedia.org While the direct Kulinkovich cyclopropanation of this compound is not the primary application, the sultam is instrumental in preparing chiral precursors for syntheses that employ this reaction. Chiral amides and other carboxylic acid derivatives can undergo Kulinkovich-type reactions to produce the corresponding aminocyclopropanes. nih.govorgsyn.org The stereochemical course of these reactions can be complex; for instance, the cyclopropanation of amides often proceeds with inversion of configuration, while reactions with esters proceed with retention. nih.gov By using a chiral auxiliary like the bornane sultam to prepare enantiomerically pure amides, it is possible to direct the stereochemical outcome of the subsequent cyclopropanation step, making it a key tactic in complex molecule synthesis. nih.gov
Asymmetric Reduction Reactions
The rigid bornane framework of the sultam auxiliary provides excellent stereodirection in the reduction of attached carbonyl groups. The reduction of the carbonyl in the N-propionyl group of this compound can be achieved with high diastereoselectivity to form the corresponding chiral alcohol.
Reductions mediated by sodium borohydride (B1222165) (NaBH₄) on N-acyl-(2R)-bornane-10,2-sultam derivatives can achieve greater than 99% enantiomeric excess (ee). The chiral auxiliary shields one face of the carbonyl group, forcing the hydride reagent to attack from the less sterically hindered direction. This leads to the predictable formation of one diastereomer of the resulting secondary alcohol. The auxiliary can then be cleaved, providing access to enantiomerically pure alcohols, which are valuable synthetic intermediates. The reduction of the related camphorsulfonylimine with lithium aluminium hydride (LiAlH₄) to form the sultam ring itself is also highly stereoselective, producing only the exo isomer due to steric hindrance. wikipedia.orgorgsyn.org
Other Asymmetric Transformations
Beyond hydrogenation and ketone reduction, the bornane-10,2-sultam auxiliary facilitates a range of other stereoselective reactions.
The asymmetric hydroperfluoroalkylation of unsaturated systems is a valuable method for introducing fluorinated moieties into organic molecules. While direct examples involving this compound are not prominently featured in surveyed literature, the use of chiral auxiliaries to direct radical additions is an established strategy. nih.gov In principle, an N-alkenoyl-(2R)-bornane-10,2-sultam could be used to control the stereochemistry of a radical hydroperfluoroalkylation reaction.
The reaction would likely proceed via the generation of a perfluoroalkyl radical (e.g., from Rf-I and a radical initiator), which would add to the double bond of the N-enoyl sultam. The steric bulk of the sultam auxiliary would direct the approach of the radical to the opposite face of the double bond, establishing a new stereocenter. A subsequent hydrogen atom transfer would complete the process. The efficiency and diastereoselectivity of such a transformation would depend heavily on the precise reaction conditions and the nature of the reactants.
A direct transformation of a carboxylic acid ester bearing a chiral auxiliary into a 2-substituted allyl halide is not a standard, single-step reaction. However, a highly stereocontrolled synthesis of such compounds can be achieved through a reliable two-step sequence starting from a product derived from an N-acylsultam.
First, an α,β-unsaturated carboxylic acid is coupled with the (2R)-bornane-10,2-sultam. A subsequent conjugate addition of an organometallic reagent followed by trapping of the resulting enolate can establish the desired substitution pattern. The chiral auxiliary is then cleaved to yield an enantiomerically pure carboxylic acid, which can be esterified.
Alternatively, and more directly, the chiral N-acylsultam can be reduced to the corresponding chiral alcohol. For instance, the reduction of an N-enoyl sultam product with a reagent like lithium aluminum hydride cleaves the auxiliary and reduces the carbonyl to a hydroxyl group, yielding a chiral allylic alcohol. This alcohol can then be converted to the corresponding allyl halide with high stereochemical fidelity using standard reagents, such as triphenylphosphine (B44618) and a halogen source (e.g., CCl₄ or NBS) in an Appel-type reaction. The stereocenter established under the influence of the sultam auxiliary is thus transferred to the final allyl halide product.
Role in Complex Molecule and Natural Product Synthesis
Synthesis of Chiral Building Blocks
N-Propionyl-(2R)-bornane-10,2-sultam serves as a cornerstone in asymmetric synthesis, where it is employed as a chiral auxiliary to guide the stereochemical outcome of reactions. nih.gov The propionyl group attached to the nitrogen atom of the sultam framework can be readily modified, and the entire auxiliary can be cleaved under mild conditions after inducing the desired chirality, making it a highly versatile tool for the synthesis of enantiomerically pure compounds.
A significant application of this chiral auxiliary is in the diastereoselective alkylation of its enolate. By treating this compound with a base to form the corresponding enolate, subsequent reaction with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity. This is due to the steric hindrance provided by the camphor (B46023) skeleton, which directs the incoming electrophile to a specific face of the enolate. This method allows for the creation of new stereocenters with a predictable configuration, leading to the formation of a wide array of chiral carboxylic acid derivatives after cleavage of the auxiliary.
Furthermore, derivatives of bornane-10,2-sultam are instrumental in stereoselective hydroxylation reactions. For instance, the α-hydroxylation of amides derived from Oppolzer's sultam can be achieved with excellent diastereoselectivity, providing access to valuable α-hydroxy carboxylic acid derivatives, which are important chiral building blocks in their own right. acs.org
Total Synthesis of Biologically Active Compounds
The utility of this compound and its analogs extends to the total synthesis of complex, biologically active natural products. The ability to control stereochemistry at multiple centers is crucial in these syntheses, and this chiral auxiliary provides a reliable method for achieving this control.
Application in the Stereoselective Construction of Natural Products (e.g., Lactones, Amino Acids, Terpenes)
Lactones: Chiral sultams have been employed in the stereoselective synthesis of lactones. For example, N-acyl sultams can participate in palladium-catalyzed tandem β-C(sp³)–H olefination/lactonization reactions to produce γ-alkylidene lactones. nih.gov While this example uses a generic N-acyl sulfonamide, the principle can be extended to this compound to achieve asymmetric synthesis of these important structural motifs found in many natural products.
Amino Acids: Oppolzer's acyl sultams, the class of compounds to which this compound belongs, are instrumental in the stereoselective synthesis of L-α-amino acids. Electrophilic amination of the chiral enolate derived from these sultams allows for the introduction of a nitrogen atom with high stereocontrol, leading to the formation of enantiomerically enriched amino acid precursors.
Terpenes: The synthesis of terpenes, a large and diverse class of natural products, often relies on the construction of multiple chiral centers. While direct examples of this compound in terpene synthesis are not readily found in the searched literature, the use of chiral pool terpenes as starting materials is a common strategy. nih.govmdpi.com The principles of asymmetric alkylation and other transformations guided by chiral auxiliaries like this compound are fundamental to the construction of the complex stereochemical arrays found in many terpenes.
Stereoselective Synthesis of Pheromone Components (e.g., Pine Sawfly, European Corn Borer, German Cockroach)
The precise stereochemistry of insect pheromones is often critical for their biological activity, making asymmetric synthesis a key technology in their production for pest management and research.
Pine Sawfly: The sex pheromone of the pine sawfly has been the subject of extensive synthetic efforts. While a direct application of this compound was not explicitly found in the provided search results, the synthesis of the various stereoisomers of the pine sawfly pheromone often involves the use of chiral building blocks. diva-portal.orgdiva-portal.org The stereoselective introduction of methyl groups, a common feature in these pheromones, can be achieved using chiral auxiliary-based methods, such as the alkylation of N-acyl sultam enolates.
European Corn Borer: The sex pheromone of the European corn borer consists of a specific blend of (Z)- and (E)-11-tetradecenyl acetate. The synthesis of these individual isomers requires stereocontrolled methods. Although the searched literature does not specify the use of this compound, the construction of the chiral centers in related pheromones often relies on chiral auxiliaries.
German Cockroach: The contact sex pheromone of the German cockroach includes multiple components with defined stereochemistry. The synthesis of these complex molecules necessitates precise control over the formation of chiral centers.
Preparation of Specific Chiral Precursors (e.g., Serricornin)
Serricornin (B20688), the sex pheromone of the cigarette beetle, is a complex molecule with multiple stereocenters. Its synthesis has been accomplished through various routes, often employing chiral auxiliaries to establish the correct stereochemistry. Although a direct synthesis of serricornin using this compound was not identified in the search results, the general strategies for asymmetric alkylation and aldol (B89426) reactions controlled by chiral auxiliaries are highly relevant to the construction of the carbon skeleton of serricornin.
Enabling Chiral Resolution and Absolute Stereochemistry Determination
Beyond its role in synthesis, derivatives of bornane-10,2-sultam can also be utilized as powerful tools for the analysis of chiral compounds.
Application in X-ray Crystallographic Determination of Absolute Stereochemistry
The definitive determination of the three-dimensional arrangement of atoms in a chiral molecule, known as its absolute stereochemistry, is a critical step in many areas of chemical research and development. X-ray crystallography stands as one of the most powerful and unambiguous methods for this purpose. nih.govsoton.ac.ukresearchgate.net In this context, chiral auxiliaries with a known and rigid stereochemical framework, such as this compound, play a pivotal role as internal reference points for the assignment of newly created stereocenters. nih.govresearchgate.netchem-soc.si
The fundamental principle behind this application lies in covalently attaching the chiral auxiliary, in this case, the (2R)-bornane-10,2-sultam moiety, to a molecule containing a newly generated, unknown stereocenter. The resulting diastereomeric product is then crystallized. Because the (2R)-bornane-10,2-sultam portion of the molecule has a well-defined and rigid polycyclic structure with a known absolute configuration derived from (+)-camphor, it acts as an "internal standard" of chirality. researchgate.netwikipedia.org
When single-crystal X-ray diffraction analysis is performed on this diastereomer, the electron density map reveals the complete molecular structure, showing the spatial relationship between the atoms of the known auxiliary and the atoms of the new stereocenter. researchgate.netrsc.org By solving the crystal structure, the relative configuration of the entire molecule is established. Since the absolute configuration of the sultam auxiliary is already known, the absolute configuration of the new stereocenter can be unequivocally assigned. researchgate.net
This method is particularly valuable when the anomalous dispersion effects of the atoms in the molecule are weak, which is common for organic compounds composed primarily of light atoms (C, H, N, O). researchgate.net In such cases, determining the absolute configuration directly from the diffraction data can be challenging. The presence of the sulfur atom in the sultam ring can slightly enhance these anomalous scattering effects, but the primary utility comes from its role as a stereochemical anchor. nih.gov
The reliability of this method hinges on the ability to obtain high-quality single crystals of the derivative. The bornane-10,2-sultam derivatives are often highly crystalline, which facilitates their analysis by X-ray diffraction. For instance, various N-acyl derivatives of Oppolzer's sultam have been successfully characterized by X-ray crystallography, confirming their solid-state conformations and the stereochemical outcomes of reactions. nih.gov
Below is a representative table of crystallographic data that might be obtained for a molecule containing the this compound auxiliary. The data shown are illustrative of a typical crystallographic report for such a compound.
| Crystal Parameter | Representative Value |
| Chemical Formula | C₁₃H₂₁NO₃S |
| Formula Weight | 271.38 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.41 |
| b (Å) | 8.30 |
| c (Å) | 8.61 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 600.9 |
| Z | 2 |
| Flack Parameter | -0.02(6) |
This interactive table contains representative data. The Flack parameter, a critical value in determining absolute configuration from X-ray data, should be close to zero for the correct enantiomer, confirming the assignment based on the internal reference. caltech.edu
Advanced Characterization Techniques in Research on N Propionyl 2r Bornane 10,2 Sultam
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and versatile analytical tool for probing the molecular structure and dynamics of N-Propionyl-(2R)-bornane-10,2-sultam and its derivatives. Its ability to provide detailed information at the atomic level makes it invaluable for both structural elucidation and mechanistic studies.
High-Resolution NMR for Structural Elucidation of Derivatives and Intermediates
High-resolution NMR spectroscopy is fundamental to the characterization of compounds derived from this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are routinely employed to confirm the successful synthesis of acylated sultams and to determine the structure of intermediates and final products. For instance, in the synthesis of N-acylsultam derivatives, NMR is used to verify the attachment of the acyl group to the nitrogen atom of the sultam.
The chemical shifts and coupling constants of the protons on the bornane scaffold are particularly sensitive to the nature of the N-acyl substituent, providing a rich source of structural information. Furthermore, NMR is crucial in assessing the diastereoselectivity of reactions involving the chiral auxiliary. By analyzing the ¹H NMR spectrum of the crude reaction mixture, the ratio of diastereomeric products can be determined, which is essential for optimizing reaction conditions to achieve high stereoselectivity.
NMR Spectroscopic Studies of Enolate Solution Structures
The stereochemical outcome of many reactions utilizing N-acyl sultams is dictated by the structure of the corresponding enolate intermediates. NMR spectroscopy, particularly at low temperatures, is a key technique for studying the solution-state structure of these transient species. Techniques such as Diffusion-Ordered NMR Spectroscopy (DOSY) can be employed to identify and characterize individual species within a complex mixture in solution, providing insights into their diffusion properties which relate to their size and shape. researchgate.net
Studies involving boron enolates of N-acyl sultams, for example, have utilized NMR to investigate the geometry of the enolate (Z vs. E) and the coordination of the metal center. researchgate.net This information is vital for understanding the mechanism of stereoselective alkylation, aldol (B89426), and other carbon-carbon bond-forming reactions. The specific conformation of the enolate, influenced by the chiral auxiliary, solvent, and counterion, directly impacts the facial selectivity of the subsequent reaction with an electrophile.
X-ray Crystallography
X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique is paramount in the field of asymmetric synthesis for unambiguously establishing the absolute stereochemistry of reaction products and for detailed conformational analysis of chiral molecules.
Determination of Absolute Configuration of Reaction Products
The primary role of X-ray crystallography in the context of this compound is the unequivocal determination of the absolute configuration of the products formed in asymmetric reactions. thieme-connect.denih.gov Once a chiral product is synthesized using the auxiliary, it is often cleaved from the sultam. To confirm that the desired enantiomer has been produced, a crystalline derivative of the product is prepared and subjected to single-crystal X-ray diffraction analysis. thieme-connect.de
The known (2R) configuration of the bornane-10,2-sultam acts as an internal reference, allowing for the direct assignment of the absolute stereochemistry at the newly created chiral center(s). researchgate.net This method is considered the "gold standard" for stereochemical assignment. The process involves measuring the diffraction pattern of a single crystal, which provides information about the electron density distribution within the unit cell. wikipedia.org From this, a model of the molecular structure is built and refined. wikipedia.org The phenomenon of anomalous dispersion is often utilized to confirm the absolute structure. thieme-connect.de
| Application | Technique | Key Finding |
| Stereochemical Assignment | Single-Crystal X-ray Diffraction | Unambiguous determination of the absolute configuration of chiral products. thieme-connect.denih.gov |
| Product Validation | X-ray Crystallography of Derivatives | Confirmation of the enantiomeric purity and structure of molecules synthesized using the chiral auxiliary. researchgate.net |
| Mechanistic Insight | Crystallographic Analysis of Intermediates | Provides solid-state evidence for proposed reaction intermediates and transition states. |
Conformational Analysis of N-Acylsultam Derivatives
X-ray crystallography is also instrumental in studying the solid-state conformation of this compound and its various derivatives. researchgate.net The rigid and predictable conformation of the sultam framework is a key factor in its ability to induce chirality. Crystal structures reveal the precise orientation of the N-acyl group relative to the bornane scaffold. researchgate.net
| Feature | Description | Significance |
| Unit Cell | The smallest repeating unit of a crystal lattice defined by its edge lengths (a, b, c) and angles (α, β, γ). wikipedia.org | Determines the overall symmetry and packing of the molecules in the crystal. |
| Space Group | Describes the symmetry elements present in the crystal structure. wikipedia.org | Provides insight into the arrangement and relationships between molecules in the unit cell. |
| Atomic Coordinates | The fractional coordinates (x, y, z) that define the position of each atom within the unit cell. wikipedia.org | Allows for the precise determination of bond lengths, bond angles, and torsion angles. |
| Conformation | The spatial arrangement of atoms in a molecule. | In N-acylsultams, the conformation dictates the steric environment around the reactive center, influencing diastereoselectivity. researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique used to determine the molecular weight of this compound and its derivatives. It works by ionizing the compound and then separating the resulting ions based on their mass-to-charge ratio. This provides a precise molecular weight, which is a fundamental piece of data for confirming the identity of a synthesized compound. chemicalbook.com
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation of New Derivatives
High-Resolution Mass Spectrometry (HR-MS) is a powerful analytical technique that measures mass-to-charge ratios (m/z) with exceptional accuracy, typically to four or more decimal places. libretexts.orglibretexts.org This precision allows for the unambiguous determination of a molecule's elemental composition, a critical step when synthesizing new derivatives. libretexts.orgyoutube.com Unlike low-resolution mass spectrometry which provides a nominal integer mass, HR-MS can distinguish between different molecular formulas that have the same nominal mass but different exact masses due to the mass defects of their constituent atoms (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁴N = 14.0031 amu, ¹⁶O = 15.9949 amu). libretexts.orglibretexts.org
In research involving this compound, this technique is crucial for confirming the structures of products from reactions such as aldol additions, alkylations, or Michael additions. For example, consider the synthesis of an aldol adduct from the reaction of the enolate of this compound with a simple aldehyde like acetaldehyde. The expected product would have a specific elemental composition. HR-MS analysis provides an experimentally measured accurate mass that can be compared against the theoretical exact mass calculated for the proposed structure.
A close match between the experimental and theoretical mass (typically within a tolerance of a few parts per million, ppm) provides strong evidence for the proposed molecular formula, confirming that the desired transformation has occurred.
Table 1: Example of HR-MS Data for a Hypothetical Aldol Adduct This table illustrates how HR-MS data can be used to confirm the molecular formula of a potential new derivative.
| Proposed Structure | Molecular Formula | Nominal Mass (amu) | Calculated Exact Mass (amu) | Observed Mass (amu) [M+H]⁺ |
|---|---|---|---|---|
| N-((2R,3S)-3-hydroxy-2-methylpentanoyl)-(2R)-bornane-10,2-sultam | C₁₇H₂₉NO₄S | 343 | 343.1817 | 344.1890 |
| Alternative Formula 1 | C₁₈H₃₃N₃O₂ | 343 | 343.2573 | Not Matched |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule. pressbooks.pub It operates on the principle that molecular bonds vibrate at specific, characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at the frequencies corresponding to its natural vibrational modes, such as stretching and bending. amazonaws.commvpsvktcollege.ac.inlibretexts.org An IR spectrum plots the percentage of light transmitted through a sample against the wavenumber (cm⁻¹) of the radiation, with downward peaks, or absorption bands, indicating the presence of specific functional groups. pressbooks.pub
Analysis of Characteristic Functional Group Vibrations in N-Acylsultams and Products
The IR spectrum of this compound and its derivatives provides a wealth of structural information. The N-acylsultam moiety contains several key functional groups that give rise to distinct and identifiable absorption bands.
The most prominent features in the spectrum of the parent compound, this compound, are the strong absorption bands corresponding to the carbonyl (C=O) group of the propionyl moiety and the two sulfonyl (S=O) groups of the sultam ring. The tertiary amide C=O stretch typically appears in the region of 1680-1650 cm⁻¹. The asymmetric and symmetric stretching vibrations of the SO₂ group are also very strong and appear at approximately 1350-1300 cm⁻¹ and 1150-1120 cm⁻¹, respectively. The C-H stretching vibrations of the alkane framework and methyl groups are observed just below 3000 cm⁻¹. amazonaws.commaricopa.edu
When this compound is used in a synthetic transformation, the IR spectrum of the resulting product will show predictable changes. For instance, in an aldol reaction product, the most significant new feature would be the appearance of a broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the newly formed hydroxyl group. The position of the original carbonyl (C=O) band may also shift slightly depending on the new molecular environment. Monitoring the disappearance of reactant bands and the appearance of product bands allows researchers to track the progress of a reaction.
Table 2: Characteristic IR Absorption Bands for N-Acylsultams and Derivatives This table summarizes key IR frequencies for identifying functional groups in the title compound and its potential reaction products.
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| C-H (alkane) | Stretch | 2950-2850 | Present in the bornane and propionyl structures. maricopa.edu |
| C=O (tertiary amide) | Stretch | 1680-1650 | Strong absorption; characteristic of the N-acyl group. |
| SO₂ (sultam) | Asymmetric Stretch | 1350-1300 | Strong absorption. |
| SO₂ (sultam) | Symmetric Stretch | 1150-1120 | Strong absorption. |
Future Perspectives and Challenges in Research Involving N Propionyl 2r Bornane 10,2 Sultam
Development of More Sustainable and Green Synthesis Methodologies for N-Propionyl-(2R)-bornane-10,2-sultam and its Derivatives
The principles of green chemistry are increasingly influencing the synthesis of chiral compounds, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. eurekaselect.com For this compound and its derivatives, this translates to several key areas of development:
Greener Solvents and Reaction Conditions: Research is moving towards replacing traditional, often hazardous, organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents. eurekaselect.com Additionally, the adoption of solvent-free reaction conditions and methods like microwave-assisted or ultrasound-assisted synthesis can lead to significant reductions in energy consumption and reaction times. eurekaselect.com
Atom Economy: The development of synthetic routes that are highly atom-economical is a central tenet of green chemistry. organic-chemistry.org This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. For sultam synthesis, catalyst-free and redox-neutral reactions are being explored to achieve this goal. organic-chemistry.org
High-Pressure Synthesis: High hydrostatic pressure (HHP) is emerging as a non-traditional activation method that can contribute to greener synthetic processes. rsc.org Barochemistry, the application of HHP in chemistry, can facilitate reactions with higher efficiency and selectivity, potentially reducing the need for harsh reagents or catalysts. rsc.org
Exploration of Novel Reactivity and Unprecedented Asymmetric Transformations
While this compound is a cornerstone in many asymmetric reactions, researchers are continuously seeking to expand its synthetic utility. This involves exploring its reactivity in novel transformations and pushing the boundaries of stereochemical control.
Recent studies have demonstrated the versatility of the bornane sultam scaffold in various reactions, including:
Cycloadditions: N-Acyl derivatives of bornane-10,2-sultam have shown high diastereoselectivity in Diels-Alder reactions. researchgate.netmdpi.org
Ene Reactions: The asymmetric ene reaction of N-glyoxyloyl-(2R)-bornane-10,2-sultam with alkenes has been studied, leading to the synthesis of chiral α-hydroxy acids. researchgate.net
Aldol (B89426) Reactions: Oppolzer's sultam has been effectively used as a chiral auxiliary to generate anti/syn diastereomers with high enantiopurity in aldol reactions, a key step in the synthesis of natural products like belactosin C. nih.gov
The exploration of unprecedented transformations remains an active area of research, with the goal of discovering new ways to leverage the stereodirecting power of the bornane sultam auxiliary.
Integration with Flow Chemistry and Automation for Scalable Chiral Synthesis
The transition from laboratory-scale synthesis to industrial production presents significant challenges, particularly for complex chiral molecules. Flow chemistry and automation offer promising solutions for scalable, efficient, and safe synthesis.
Advantages of Flow Chemistry:
Enhanced Safety: Continuous processing in microreactors minimizes the volume of hazardous reagents at any given time.
Improved Efficiency: Precise control over reaction parameters such as temperature, pressure, and mixing leads to higher yields and selectivities. nih.gov
Scalability: Scaling up production is often simpler and more predictable in flow systems compared to batch processes. nih.gov
The integration of chiral auxiliaries like this compound with continuous flow systems has been shown to be beneficial for the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates. nih.gov This approach allows for the continuous production of enantiomerically pure compounds with high productivity. nih.gov
Design of Next-Generation Chiral Auxiliaries Based on the Bornane Sultam Scaffold
The success of this compound has inspired the design and synthesis of new generations of chiral auxiliaries based on the rigid bornane sultam scaffold. wikipedia.orghkbu.edu.hk The goal is to develop auxiliaries with improved reactivity, selectivity, and ease of removal.
Strategies for Designing New Auxiliaries:
Structural Modification: Researchers are exploring modifications to the sultam ring and the N-acyl group to fine-tune the steric and electronic properties of the auxiliary. This can lead to enhanced diastereoselectivity in specific reactions.
Computational Modeling: Density functional theory (DFT) calculations and other computational methods are being used to predict the conformational preferences of new auxiliary designs and to rationalize the stereochemical outcomes of reactions. mdpi.org
Synthesis of Novel Derivatives: The synthesis of novel sultam derivatives, such as isoflavone/benzo-δ-sultam hybrids and adamantane (B196018) derivatives, is being pursued to explore new biological activities and applications. nih.govmdpi.com
Application in Emerging Fields of Chemical Synthesis (e.g., Photocatalysis, Electrocatalysis)
The fields of photocatalysis and electrocatalysis are rapidly advancing, offering new and sustainable ways to drive chemical reactions. The integration of chiral auxiliaries with these technologies holds significant potential for developing novel asymmetric transformations.
While direct applications of this compound in photocatalysis and electrocatalysis are still emerging, the principles of asymmetric catalysis using chiral ligands and auxiliaries are being actively explored in these areas. acs.org For instance, chromium-catalyzed asymmetric additions to carbonyl compounds, which can involve radical intermediates, highlight the potential for metal-mediated processes to be controlled by chiral environments. acs.org The development of systems where a chiral auxiliary like bornane sultam can effectively control the stereochemistry of photoredox or electrochemically generated reactive intermediates is a promising avenue for future research.
Overcoming Stoichiometric Limitations of Chiral Auxiliaries
A significant drawback of using chiral auxiliaries is the requirement for stoichiometric amounts, which can be costly and generate substantial waste. wikipedia.orgtruegeometry.com Overcoming this limitation is a major challenge and a key focus of current research.
Strategies to Address Stoichiometric Use:
Catalytic Use of Auxiliaries: Developing methods where the chiral auxiliary can be used in catalytic amounts is the ultimate goal. acs.org This could involve in-situ regeneration and recycling of the auxiliary.
Transient Chiral Auxiliaries: An innovative strategy involves the catalytic formation of a transient chiral auxiliary from an achiral precursor. acs.org This auxiliary then directs a diastereoselective reaction before being cleaved, allowing the chiral source to be used catalytically. acs.org
Chemoenzymatic Dynamic Kinetic Resolution (DKR): Combining transition-metal catalysis with enzymatic resolution offers a powerful approach to overcome the 50% yield limitation of traditional kinetic resolutions. nih.gov This has been successfully applied to the synthesis of chiral biaryls, demonstrating the potential for combining different catalytic systems to achieve high efficiency and enantioselectivity. nih.gov
The continued development of these strategies will be crucial for making asymmetric synthesis with chiral auxiliaries more sustainable and economically viable.
Q & A
Q. What are the key structural features of N-Propionyl-(2R)-bornane-10,2-sultam that enable its use as a chiral auxiliary?
The compound’s bicyclic bornane framework adopts a rigid boat conformation in the six-membered ring, while the five-membered sultam ring exhibits a twist-boat conformation. This rigidity enforces stereochemical control during reactions. The propionyl group at the (2R)-position provides a reactive site for asymmetric induction, and hydrogen bonding (e.g., C10–H10A···O3 interactions) stabilizes transition states in alkylation or cycloaddition reactions .
Q. What synthetic routes are typically used to prepare this compound?
A common method involves alkylation of the parent (2R)-bornane-10,2-sultam. For example:
- Step 1 : Deprotonation of the parent sultam with n-BuLi in THF at low temperatures (193 K).
- Step 2 : Reaction with iodomethane in the presence of HMPA (hexamethylphosphoric triamide) as a solvent additive to enhance reactivity.
- Step 3 : Quenching with water and purification via slow evaporation of dichloromethane to yield single crystals for structural validation .
Q. How is the stereochemical integrity of derivatives validated experimentally?
X-ray crystallography is the gold standard. For example, twin component analysis (e.g., 0.73:0.27 ratio of enantiomers) combined with HPLC chiral column separation confirms absolute configurations. Refinement software (e.g., SAINT-Plus) and hydrogen bonding patterns are used to resolve ambiguities .
Advanced Research Questions
Q. How can diastereoselectivity be optimized in alkylation reactions using this chiral auxiliary?
Key factors include:
- Temperature control : Maintaining reactions at 193 K minimizes thermal racemization .
- Solvent additives : HMPA enhances lithium coordination, improving reaction kinetics .
- Substrate design : Bulky electrophiles (e.g., substituted iodomethanes) increase steric hindrance, favoring high enantiomeric excess (e.g., >95% ee) .
Q. What strategies resolve contradictions in reported enantioselectivity for Diels-Alder reactions?
Discrepancies often arise from varying Lewis acid catalysts. For example:
- Eu(fod)₃ increases endo selectivity and ee by polarizing dienophile carbonyl groups .
- Dendritic copper(II) triflate catalysts improve yields but may reduce stereoselectivity due to competing coordination pathways . Systematic screening of catalysts and solvents (e.g., THF vs. CH₂Cl₂) is critical for reproducibility .
Q. How do twin components in crystallographic data affect structural interpretations?
Twin components (e.g., 0.73:0.27 ratio) arise from partial inversion during crystallization. To address this:
- Refinement software accounts for twin laws and occupancy ratios.
- Validation via HPLC (e.g., chiral columns) confirms the dominance of the (2S)-configured major component .
Q. What methodologies mitigate racemization during large-scale synthesis?
- Low-temperature protocols : Reactions conducted below 200 K minimize thermal degradation.
- Protecting group strategies : Temporary silylation of reactive hydroxyl groups prevents unwanted side reactions during multi-step syntheses .
- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy detects early racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
